

SPH3127: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SPH3127

Cat. No.: B11930577

[Get Quote](#)

An In-depth Analysis of a Novel Direct Renin Inhibitor

This technical guide provides a comprehensive overview of **SPH3127**, a potent and orally active direct renin inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and clinical data associated with this compound. This document summarizes key chemical properties, quantitative data from clinical trials, and detailed experimental methodologies, presented in a format conducive to scientific review and further investigation.

Chemical Identity

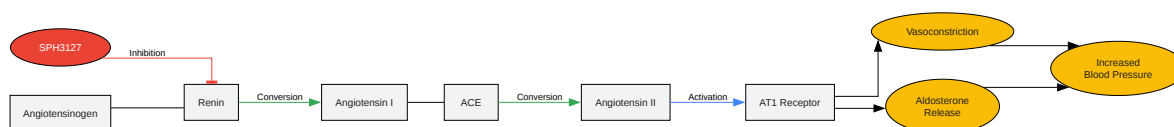
SPH3127 is a small molecule inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).^{[1][2]} Its chemical properties are detailed below.

Identifier	Value
IUPAC Name	Methyl N-[3-[3-[(1R)-1-cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]ethyl]-6-methylpyrazolo[3,4-b]pyridin-1-yl]propyl]carbamate
Synonyms	SPH 3127, SPH-3127, sitokiren, sitokirenum, I 001
CAS Number	1399849-02-5
Molecular Formula	C ₂₂ H ₃₂ N ₆ O ₄
Molecular Weight	444.536 g/mol

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

SPH3127 exerts its therapeutic effect by directly inhibiting renin, the initial and rate-limiting step of the RAAS cascade.[1][2][3] By blocking the conversion of angiotensinogen to angiotensin I, **SPH3127** effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key stimulator of aldosterone release.[4][5] This mode of action leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[6]

The following diagram illustrates the role of **SPH3127** within the RAAS pathway.



[Click to download full resolution via product page](#)

Mechanism of **SPH3127** in the RAAS Pathway.

Quantitative Clinical Data

Clinical trials have provided valuable quantitative data on the pharmacokinetics and pharmacodynamics of **SPH3127**.

Pharmacokinetic Profile

A Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy individuals established the pharmacokinetic profile of **SPH3127**.[\[7\]](#)

Table 1: Pharmacokinetic Parameters of **SPH3127** (Single Ascending Dose)[\[7\]](#)

Dose	Cmax (ng/mL)	AUC _{0-t} (h*ng/mL)
25 mg	90.67	294.48
50 mg	344.50	843.62
100 mg	523.50	1109.33
200 mg	1239.50	2858.56
400 mg	2445.00	6697.50
800 mg	5753.33	13057.83

Table 2: Pharmacokinetic Parameters of **SPH3127** (Multiple Ascending Doses at Steady State)[\[7\]](#)

Dose	Cmax (ng/mL)	AUC ₀₋₂₄ (h*ng/mL)
100 mg	514.67	1638.14
200 mg	1419.17	3096.20
400 mg	2513.33	7577.70

Pharmacodynamic Effects: Blood Pressure Reduction

A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy of **SPH3127** in patients with essential hypertension.[8][9]

Table 3: Change in Mean Sitting Blood Pressure After 8 Weeks of Treatment[8][9]

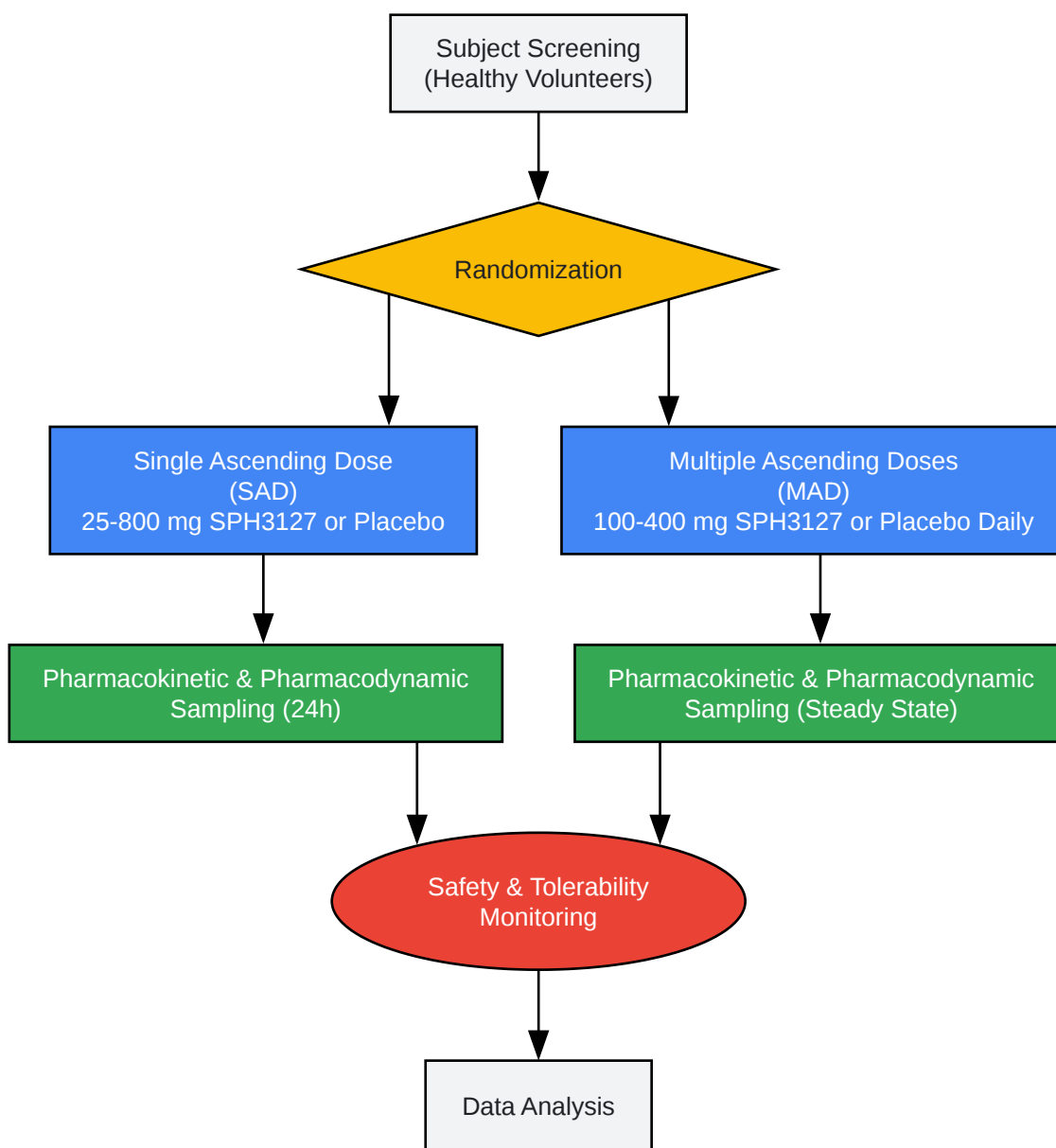
Treatment Group	Mean Change in msSBP (mmHg)	Mean Change in msDBP (mmHg)
Placebo	-7.7 ± 9.7	-3.1 ± 8.4
SPH3127 50 mg	-11.8 ± 13.0	-5.7 ± 9.5
SPH3127 100 mg	-13.8 ± 11.2	-8.6 ± 8.8
SPH3127 200 mg	-11.1 ± 13.1	-3.8 ± 10.6

Experimental Protocols

The clinical development of **SPH3127** has involved rigorous experimental protocols to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase I Clinical Trial Methodology

The Phase I study was a randomized, double-blind, placebo-controlled, dose-escalation trial in healthy individuals.[7]



[Click to download full resolution via product page](#)

Workflow for the Phase I Clinical Trial of **SPH3127**.

Phase IIa Clinical Trial Methodology

The Phase IIa study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **SPH3127** in patients with mild to moderate essential hypertension.[8][9] A total of 122 patients were enrolled and randomized to receive either placebo or one of three doses of **SPH3127** (50 mg, 100 mg, or 200 mg) once daily for 8 weeks. [8] The primary efficacy endpoint was the change from baseline in mean sitting diastolic blood

pressure (msDBP) at week 8.[8] Secondary endpoints included the change in mean sitting systolic blood pressure (msSBP).[8]

Preclinical In Vivo Pharmacokinetics

In vivo pharmacokinetic studies were conducted in rats, beagle dogs, and cynomolgus monkeys following intravenous and oral administration to investigate the exposure, absorption, clearance, distribution, and metabolism of **SPH3127**.^[10]

In Vitro Studies

A series of in vitro studies were performed to further characterize the properties of **SPH3127**, including:

- Cytochrome P450 (CYP) Enzyme Phenotyping: To identify the primary CYP enzymes responsible for the metabolism of **SPH3127**.^[10]
- CYP Inhibition and Induction Studies: To assess the potential for drug-drug interactions.^[10]
- Caco-2 Cell Permeability Assay: To evaluate the intestinal absorption characteristics of the compound.^[10]

Conclusion

SPH3127 is a novel, orally active direct renin inhibitor with a well-defined mechanism of action within the Renin-Angiotensin-Aldosterone System. Clinical data from Phase I and II trials have demonstrated its pharmacokinetic profile and its efficacy in reducing blood pressure in patients with essential hypertension. The comprehensive preclinical and clinical evaluation of **SPH3127** provides a strong foundation for its continued development as a potential therapeutic agent for hypertension and other cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of SPH3127: A Phase I, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled, phase IIa, clinical study on investigating the efficacy and safety of SPH3127 tablet in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Nonclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of SPH3127, a Novel Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SPH3127: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930577#sph3127-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com